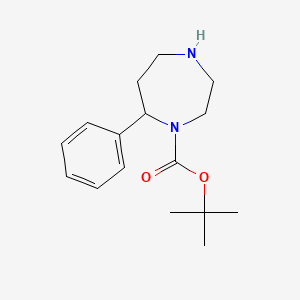

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXTRAEXJUHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational Expansion in Drug Design: The Strategic Utility of tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate

Executive Summary: The Shift to Seven-Membered Scaffolds

In contemporary structure-based drug design, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic systems) is critical for improving clinical success rates. The transition from rigid six-membered rings (like piperazines and piperidines) to seven-membered homopiperazines—specifically the 1,4-diazepane core—represents a powerful paradigm shift known as conformational expansion [2].

tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7) is a highly privileged building block in this space [1]. By incorporating a phenyl group at the C7 position and an orthogonal tert-butyloxycarbonyl (Boc) protecting group at N1, this scaffold provides medicinal chemists with a versatile, stereochemically rich platform. The C7 phenyl ring introduces critical steric encumbrance that biases the diazepane ring into specific twist-chair conformations, thereby altering the spatial projection (vectorial trajectory) of substituents attached at the N1 and N4 positions. This structural pre-organization has been successfully leveraged in the development of highly selective Sigma receptor ligands [2], LFA-1 antagonists [4], and SARS-CoV-2 Mpro inhibitors [3].

Physicochemical Profiling & Structural Dynamics

Before integrating this scaffold into a high-throughput library synthesis, it is imperative to understand its baseline physicochemical parameters. The Boc group ensures the molecule remains highly lipophilic and soluble in standard organic solvents (DCM, DMF, THF), while the free secondary amine at N4 serves as the primary nucleophilic handle.

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| Chemical Name | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate | Standardized IUPAC nomenclature. |

| CAS Registry Number | 220898-23-7 | Unique identifier for sourcing and IP mapping [1]. |

| Molecular Formula | C16H24N2O2 | Indicates a high fraction of sp3 carbons (Fsp3). |

| Molecular Weight | 276.37 g/mol | Optimal MW for a building block; leaves ~225 Da for further elaboration within Lipinski limits. |

| Hydrogen Bond Donors | 1 (N4-H) | Single reactive site for electrophilic coupling. |

| Hydrogen Bond Acceptors | 2 (Boc Carbonyl, N1/N4 lone pairs) | Influences target pocket binding thermodynamics. |

| Orthogonal Protection | N1-Boc | Acid-labile, base-stable; allows selective N4 derivatization. |

Mechanistic Workflow: Divergent Library Synthesis

The true value of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate lies in its capacity for divergent synthesis. The workflow below illustrates the logical progression of orthogonal deprotection and functionalization used to generate complex lead molecules.

Workflow: Divergent functionalization of the 1,4-diazepane scaffold for lead generation.

Causality in Experimental Choices & Protocol Design

As an Application Scientist, I mandate that protocols must be self-validating. When working with diazepanes, the 7-membered ring is inherently more basic and nucleophilic at the unhindered N4 position compared to the sterically hindered N1 position. However, the N1-Boc group completely suppresses N1 reactivity, allowing for aggressive N4-alkylation or acylation without the risk of over-reaction or polymerization.

The following protocols detail the synthesis of a generic drug lead using this scaffold, emphasizing the why behind each reagent choice.

Protocol A: Regioselective N4-Acylation (Amide Bond Formation)

Objective: Couple a carboxylic acid to the N4 position of the diazepane ring. Causality: HATU is selected over EDC/HOBt due to the secondary nature of the N4 amine; the superior leaving group generated by HATU overcomes the steric hindrance imposed by the 7-membered ring's conformational flipping.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 25 mL round-bottom flask under argon, dissolve the target carboxylic acid (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv). Rationale: DIPEA is non-nucleophilic and prevents premature deprotonation of the solvent, while HATU rapidly forms the active O-At ester. Stir for 15 minutes at room temperature.

-

Coupling: Add tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (1.0 equiv) dropwise as a solution in minimal DMF.

-

Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the scaffold mass (

) and the appearance of the product mass confirms conversion. TLC (Hexanes/EtOAc) can be visualized using UV light (due to the C7 phenyl ring). -

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

Protocol B: Acid-Mediated N1-Boc Cleavage

Objective: Remove the Boc group to expose the N1 secondary amine for subsequent derivatization (e.g., reductive amination for Sigma receptor ligands) [2]. Causality: 4M HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) in DCM. HCl yields a highly crystalline hydrochloride salt that is often analytically pure without chromatography, whereas TFA leaves a hygroscopic trifluoroacetate salt that can interfere with downstream reductive aminations.

Step-by-Step Methodology:

-

Solvation: Dissolve the N4-acylated intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M).

-

Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10.0 equiv). Rationale: Cooling prevents unwanted side reactions (such as benzyl cleavage if other sensitive groups are present) during the exothermic Boc deprotection [3].

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat. Validation: The product will stain an intense purple/blue, confirming the presence of a free secondary amine, whereas the starting material will remain colorless.

-

Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the diazepanium hydrochloride salt. Filter and dry under high vacuum.

Applications in Advanced Medicinal Chemistry

The structural pre-organization afforded by the C7-phenyl group has proven highly efficacious in recent drug discovery campaigns:

-

Sigma Receptor Ligands: Researchers have utilized the 1,4-diazepane core to expand the conformational space of traditional piperidine-based Sigma-1 (

) ligands. By functionalizing the N1 and N4 positions, they achieved sub-nanomolar affinities. The diazepane flexibility allows the aromatic appendages to perfectly align with the hydrophobic pockets of the -

SARS-CoV-2 Mpro Inhibitors: In the rapid hit-to-lead optimization for COVID-19 antivirals, diazepane scaffolds were employed to map the active site of the Main Protease (Mpro). The spatial geometry of the 7-membered ring enabled optimal positioning of warheads and binding determinants that 6-membered rings could not achieve [3].

-

LFA-1 Antagonists: The nonplanar nature of 1,4-diazepane-2-ones has been exploited to create high-affinity antagonists for the LFA-1/ICAM-1 interaction, demonstrating the scaffold's utility in disrupting protein-protein interactions (PPIs) [4].

References

-

Title: tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS 220898-23-7) Source: Molbase Chemical Directory URL: [Link]

-

Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

-

Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL: [Link]

-

Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: ScienceDirect URL: [Link]

Therapeutic Applications of 7-Phenyl-1,4-Diazepane Scaffolds in Drug Discovery

[1][2]

Part 1: Executive Technical Overview

The 7-phenyl-1,4-diazepane scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more famous cousin, the 1,4-benzodiazepine.[1] While benzodiazepines rely on a fused benzene ring for receptor affinity (typically at the GABA-A receptor), the monocyclic 1,4-diazepane core offers a flexible, non-planar seven-membered ring that can be conformationally constrained or functionalized to target a broader range of biological endpoints.[2]

The "7-phenyl" substitution is critical; it introduces a hydrophobic pharmacophore and often a chiral center at the C7 position (adjacent to N1), which is essential for kinetic selectivity in enzyme inhibition and receptor antagonism.[2] This scaffold is currently pivotal in three major therapeutic verticals: Orexin Receptor Antagonism (Insomnia) , Farnesyltransferase Inhibition (Oncology) , and Amyloid-Beta Aggregation Inhibition (Alzheimer’s) .[2]

Part 2: Medicinal Chemistry & SAR Landscape[1][3][4][5]

Structural Attributes

The core 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The introduction of a phenyl group at position 7 (or position 5, depending on numbering conventions relative to the carbonyl in oxo-derivatives) locks the conformation, reducing the entropic penalty upon binding to protein targets.[2]

-

Hydrophobic Pocket Filling: The C7-phenyl group is frequently exploited to occupy deep hydrophobic pockets, such as the S1' subsite of proteases or the lipophilic cleft of GPCRs (e.g., Orexin receptors).[2]

-

Chirality: The C7 position is stereogenic. In Orexin antagonists like Suvorexant (which contains a diazepane core), the (R)-configuration is often required for optimal binding affinity, directing the substituents into the correct vector space.[2]

Therapeutic Verticals

| Therapeutic Area | Target Mechanism | Key Role of 7-Phenyl-1,4-Diazepane | Status |

| CNS / Insomnia | Orexin Receptor (OX1R/OX2R) Antagonist | The diazepane ring acts as a central spacer, positioning the phenyl group to block orexin neuropeptide binding.[1][2] | Clinical (e.g., Suvorexant analogs) |

| Oncology | Farnesyltransferase (FTase) Inhibition | Mimics the peptide turn of the CAAX motif; the phenyl group interacts with the aromatic residues in the FTase active site.[2] | Preclinical / Lead Optimization |

| Neurodegeneration | Amyloid-Beta (Aβ) Aggregation | The flexible amine scaffold disrupts β-sheet formation; the phenyl group intercalates into amyloid fibrils.[1][2] | Research Phase |

| Anxiolysis | GABA-A Receptor Modulation | Acts as a non-benzodiazepine ligand; the 5-oxo-7-phenyl variant shows sedative effects with reduced toxicity.[1] | Experimental |

Part 3: Technical Deep Dive – Synthesis & Protocols

Synthesis of the Core Scaffold: 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one[1][2]

This protocol describes the construction of the monocyclic core. This method is preferred for its atom economy and scalability compared to ring-expansion methods.[1]

Mechanism: The reaction involves a condensation between a diamine and a

Experimental Protocol

Reagents:

Step-by-Step Workflow:

-

Preparation: Charge a 3-neck round-bottom flask with 60 g of ethylenediamine and 1 L of mixed xylenes. Equip with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Reflux Initiation: Heat the amine solution to reflux (

) under a nitrogen atmosphere. -

Addition: Dissolve 192 g of ethyl benzoylacetate in 400 mL of xylenes. Add this solution dropwise to the refluxing amine mixture over a period of 60 minutes .

-

Technical Note: Slow addition is crucial to favor cyclization over oligomerization.

-

-

Cyclization: Continue refluxing for an additional 60 minutes .

-

Azeotropic Distillation: Replace the reflux condenser with a Dean-Stark trap or distillation head. Distill off the water/ethanol by-products to drive the equilibrium forward.[1]

-

Isolation: Distill off the majority of the xylene solvent. Allow the residue to cool to room temperature (

). -

Purification: The product crystallizes upon cooling. Filter the solid and wash with cold chloroform (

).[1] -

Validation: Dry the product in a vacuum oven at

.-

Expected Yield: ~59 g (30-40%).

-

Characterization: Melting Point

.[1]

-

Visualization: Synthesis Pathway

Figure 1: Thermal condensation pathway for the synthesis of the 7-phenyl-1,4-diazepane core.

Part 4: Pharmacological Mechanism (Orexin Antagonism)[1][2]

In the context of insomnia treatment (e.g., Suvorexant-like mechanisms), the 7-phenyl-1,4-diazepane scaffold functions as a dual Orexin Receptor Antagonist (DORA).[1][2] The scaffold blocks the binding of Orexin A and B peptides to OX1R and OX2R G-protein coupled receptors.[1]

Signaling Pathway Blockade[1]

The diazepane core locks the molecule in a "U-shape" conformation, allowing the phenyl ring to penetrate the receptor's deep lipophilic pocket, effectively preventing the transmembrane signaling cascade that triggers wakefulness.[2]

Visualization: Mechanism of Action[1]

Figure 2: Mechanism of action for 1,4-diazepane-based Dual Orexin Receptor Antagonists (DORA).[1][2]

Part 5: References

-

Synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one. PrepChem.com. Available at: [Link]

-

Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives. Annales Pharmaceutiques Françaises, 2001.[1][3] Available at: [Link]

-

Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem, 2009.[2] Available at: [Link]

-

Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds. Journal of Medicinal Chemistry, 2011.[2] Available at: [Link][1]

-

1,4-Diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 2011.[2][4] Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Synthetic Utility of Boc-Protected Phenyl Diazepanes

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. When functionalized with a phenyl group and a tert-butyloxycarbonyl (Boc) protecting group, these molecules serve as highly versatile building blocks for central nervous system (CNS) therapeutics, kinase inhibitors (e.g., Ripasudil)[1], and antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors)[2].

Unlike their rigid six-membered piperazine counterparts, diazepanes offer an expanded spatial distribution. This unique conformational flexibility allows the benzylic or phenyl moieties to engage deeply within complex enzymatic pockets (such as the S1 and S1' pockets of proteases), often resulting in up to a 10-fold increase in inhibitory activity[2]. This guide provides an in-depth analysis of the physicochemical properties, conformational dynamics, and validated experimental protocols for handling Boc-protected phenyl diazepanes.

Structural & Conformational Dynamics

The seven-membered diazepane ring is inherently flexible, rapidly interconverting between chair, boat, and twist-boat conformations. The introduction of a bulky Boc group on one nitrogen and a phenyl ring on the carbon backbone (or the other nitrogen) drastically alters this energy landscape.

-

Torsional Strain and Eclipsed Conformations: The diazepane ring suffers from transannular strain and eclipsed C-H bonds. The Boc group (a carbamate) exhibits cis/trans rotamerism, which sterically restricts the inversion of the adjacent nitrogen atom[3].

-

Reactivity Implications (

-C-H Activation vs.

Conformational strain in N-Boc diazepanes favors γ-C-H activation over β-H elimination.

Physicochemical Profiling

The physicochemical properties of phenyl diazepanes must be carefully balanced to ensure optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Unprotected 1-phenyl-1,4-diazepane is a low-molecular-weight, moderately lipophilic base[4]. The addition of the highly lipophilic, non-polar Boc group significantly shifts these parameters.

Quantitative Data Summary

| Property | 1-Phenyl-1,4-diazepane (Unprotected) | 1-Boc-7-phenyl-1,4-diazepane (Protected) | Causality / Impact on Drug Design |

| Molecular Weight | 176.26 g/mol [4] | 276.37 g/mol [5] | Boc addition (+100.1 Da) increases bulk, aiding in steric shielding of the secondary amine during synthesis. |

| Lipophilicity (XLogP3) | ~1.5[4] | ~3.0 - 3.5 | The tert-butyl group drives lipophilicity up, decreasing aqueous solubility but increasing organic solvent solubility. |

| Polar Surface Area (PSA) | 15.3 Ų[4] | ~45.0 Ų | The carbamate carbonyl adds significant hydrogen-bond acceptor capacity, influencing cellular permeability. |

| Basic pKa | ~9.5 (Secondary Amine) | N/A (Carbamate is neutral) | Boc protection neutralizes the highly basic amine, preventing unwanted ionic interactions and oxidation during cross-coupling. |

| Metabolic Stability | Poor (Benzylic/Ring Oxidation) | Moderate (Protected) | Diazepanes often suffer from poor microsomal stability[2][6]. Boc protection temporarily masks the amine liability. |

Note: 1,4-diazepane derivatives are classified under the GHS Signal Word "Danger" (H314) due to their potential to cause severe skin burns and eye damage. Strict PPE is mandatory during handling[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS, TLC) are embedded to confirm causality and reaction progression.

Protocol A: Regioselective Boc Protection of Phenyl Diazepane

Objective: Selectively protect the secondary aliphatic amine while leaving the phenyl-substituted nitrogen (or other reactive sites) intact.

-

Preparation: Dissolve 1-phenyl-1,4-diazepane (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM provides a polar aprotic environment that stabilizes the transition state without solvolyzing the anhydride.

-

Base Addition: Add triethylamine (TEA, 1.2 equiv). Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize the acid generated during the reaction, driving the equilibrium forward.

-

Boc Addition: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc

O, 1.05 equiv) dissolved in DCM. -

Reaction Monitoring (Validation): Stir at room temperature for 4 hours. Analyze via LC-MS. Validation Check: Look for the disappearance of the

177 -

Workup: Wash the organic layer with saturated aqueous NaHCO

, followed by brine. Dry over Na

Protocol B: Acidolytic Cleavage (Deprotection)

Objective: Remove the Boc group to yield the functionalized diazepane hydrochloride salt[9].

-

Preparation: Dissolve the Boc-protected phenyl diazepane (1.0 equiv) in anhydrous DCM (0.1 M).

-

Acid Addition: Add a solution of 4N HCl in 1,4-dioxane (10.0 equiv) at room temperature[9]. Causality: The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to volatile isobutylene gas) and CO

gas. Dioxane stabilizes the HCl and prevents side reactions. -

Reaction Monitoring (Validation): Stir for 5 hours[9]. Validation Check: TLC (using a ninhydrin stain) will reveal a highly polar spot stuck near the baseline, indicating the formation of the free amine salt.

-

Isolation: Remove the solvent in vacuo. The desired product precipitates as a highly pure, white hydrochloride salt[9].

Standard synthetic workflow for the utilization and deprotection of Boc-diazepanes.

References

-

1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL:[Link]

-

1-phenyl-1,4-diazepane (C11H16N2) - PubChemLite Source: Université du Luxembourg URL:[Link]

-

Ripasudil Production Cost Analysis Reports 2026 Source: Procurement Resource URL:[Link]

-

Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines Source: ACS Publications URL:[Link]

-

WO 2008/064054 A2 - Google Patents Source: Googleapis.com (WIPO) URL:[Link]

-

1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

- 1. procurementresource.com [procurementresource.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AB306657 | CAS 220898-23-7 – abcr Gute Chemie [abcr.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Diazepane-1-carbaldehyde|CAS 29053-62-1 [benchchem.com]

- 8. PubChemLite - 1-phenyl-1,4-diazepane (C11H16N2) [pubchemlite.lcsb.uni.lu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular Weight, Formula, and Synthetic Utility of tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate: A Technical Whitepaper

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich molecules to complex, sp3-rich three-dimensional scaffolds has become a cornerstone strategy to improve pharmacokinetic properties and target specificity. tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7) represents a highly versatile building block in this paradigm. This technical guide provides an in-depth analysis of its molecular properties, structural logic, and laboratory workflows, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Properties

The fundamental identity of a chemical building block dictates its behavior in downstream synthetic pathways. tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate is a Boc-protected homopiperazine derivative featuring a phenyl substituent at the 7-position.

The molecular formula is C16H24N2O2 , yielding a molecular weight of 276.37 g/mol [1]. The precise physicochemical data is summarized in the table below to facilitate stoichiometric calculations and analytical profiling.

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| Chemical Name | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate | Standard IUPAC nomenclature |

| CAS Registry Number | 220898-23-7 | Unique identifier for sourcing [1][2] |

| Molecular Formula | C16H24N2O2 | Determines exact mass and isotope patterns |

| Molecular Weight | 276.37 g/mol | Required for precise stoichiometric scaling [1] |

| Monoisotopic Mass | 276.1838 Da | Target value for High-Resolution Mass Spectrometry (HRMS) |

| Hydrogen Bond Donors | 1 (Secondary Amine at N4) | Key site for subsequent electrophilic functionalization |

| Hydrogen Bond Acceptors | 2 (Carbamate Oxygens) | Influences solubility and chromatographic retention |

Structural Logic & Causality in Drug Design

The architecture of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is not arbitrary; each functional group serves a distinct, causal purpose in medicinal chemistry workflows.

-

The 1,4-Diazepane Core: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane (homopiperazine) ring introduces enhanced conformational flexibility. This allows the scaffold to adopt unique binding poses within target protein pockets, often rescuing activity against targets where piperazine analogs fail due to steric clashes.

-

The 7-Phenyl Substituent: The introduction of a phenyl group adjacent to the nitrogen (C7) creates steric hindrance and increases the local lipophilicity. This can modulate the pKa of the adjacent amine and restrict the rotation of subsequent functional groups attached to N1, locking the molecule into a bioactive conformation.

-

The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It ensures that any synthetic functionalization (such as alkylation, acylation, or reductive amination) occurs exclusively at the unprotected N4 position, preventing the formation of complex, inseparable regioisomeric mixtures.

Pharmacophoric breakdown and chemical causality of the structural components.

Experimental Protocol: Self-Validating Boc Deprotection

To utilize this building block, the N1 position must eventually be unmasked. The following protocol outlines a highly controlled, self-validating methodology for the chemoselective removal of the Boc group.

Objective

To quantitatively cleave the Boc group from tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate, yielding the free secondary amine (7-phenyl-1,4-diazepane) for downstream coupling.

Causality Behind Experimental Choices

-

Solvent System (TFA/DCM): Trifluoroacetic acid (TFA) provides the optimal pKa to protonate the carbamate oxygen, triggering the elimination of isobutylene gas and CO2. Dichloromethane (DCM) is utilized because its non-polar, aprotic nature stabilizes the transition state without participating in nucleophilic side reactions.

-

Thermal Regulation: Initiating the reaction at 0 °C suppresses exothermic degradation pathways. Warming to 25 °C ensures the kinetic completion of the cleavage.

Step-by-Step Methodology

-

Preparation: In a flame-dried 25 mL round-bottom flask purged with nitrogen, dissolve 1.0 mmol (276.37 mg) of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate in 4.0 mL of anhydrous DCM.

-

Acidic Activation: Submerge the flask in an ice-water bath (0 °C). Add 1.0 mL of TFA dropwise over 5 minutes. Note: Dropwise addition prevents rapid gas evolution (isobutylene/CO2) which can cause solvent bumping.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 2 hours.

-

In-Process Control (IPC) & Self-Validation:

-

Withdraw a 10 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.

-

Validation Criterion: Analyze via LC-MS. The reaction is strictly validated as complete when the precursor ion (m/z 277.37 [M+H]+) is entirely depleted, and the product ion (m/z 177.24 [M+H]+) is the sole dominant peak.

-

-

Quenching & Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting crude oil in 15 mL of Ethyl Acetate.

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL) to neutralize residual TFA salts, followed by a brine wash (10 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the pure 7-phenyl-1,4-diazepane intermediate.

Synthetic workflow for Boc deprotection and subsequent functionalization.

Analytical Characterization Nuances

When validating the molecular weight of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (276.37 g/mol ) via Electrospray Ionization Mass Spectrometry (ESI-MS), scientists must account for in-source fragmentation.

While the theoretical intact protonated mass is m/z 277.38 [M+H]+ , Boc-protected amines are highly susceptible to thermal and collisional degradation within the MS source. It is standard to observe a massive diagnostic fragment at m/z 177.24 , which corresponds to the loss of the Boc group (-100 Da; loss of isobutylene and carbon dioxide) [3].

Expert Insight: If a researcher only scans for m/z 277 and fails to find it, they may falsely conclude the synthesis failed or the reagent is degraded. Always monitor the[M+H - 100]+ channel when characterizing Boc-protected diazepanes to ensure trustworthy analytical validation.

Conclusion

tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (C16H24N2O2, MW: 276.37) is more than a simple chemical reagent; it is a strategically designed scaffold that allows medicinal chemists to explore complex 3D chemical space. By understanding the causality behind its structural components and employing rigorous, self-validating deprotection protocols, drug development professionals can effectively leverage this building block to synthesize novel, high-affinity therapeutic agents.

References

- Sunway Pharm Ltd. "tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-23-7)". 3wpharm.com.

- CymitQuimica. "CAS: 220898-23-7 | tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate". cymitquimica.com.

- Combi-Blocks. "Catalog QA-4250: tert-Butyl 7-phenyl-1,4-diazepane-1-carboxylate". combi-blocks.com.

The Ascendant Role of the 1,4-Diazepane Scaffold in Modern Medicinal Chemistry: A Technical Guide

The seven-membered heterocyclic 1,4-diazepane ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent conformational flexibility, coupled with the strategic placement of two nitrogen atoms, provides a unique three-dimensional framework for the design of potent and selective modulators of biological processes. This in-depth technical guide explores the burgeoning significance of 1,4-diazepane derivatives, offering insights into their design, synthesis, and application in the pursuit of novel therapeutics for a range of human diseases, from thrombosis and neurodegenerative disorders to cancer and psychosis.

The Allure of the 1,4-Diazepane Core: A Structural Perspective

The 1,4-diazepane nucleus, a saturated seven-membered ring containing nitrogen atoms at positions 1 and 4, offers several advantages in drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with the often-complex topographies of biological targets. The two nitrogen atoms serve as key points for chemical modification, enabling the introduction of a wide array of functional groups to fine-tune physicochemical properties, target affinity, and pharmacokinetic profiles. This inherent "tunability" is a cornerstone of its appeal to medicinal chemists.

Therapeutic Applications of 1,4-Diazepane Derivatives

The following sections will delve into the specific applications of 1,4-diazepane derivatives in key therapeutic areas, highlighting lead compounds, structure-activity relationships (SAR), and the underlying mechanistic rationale for their activity.

Anticoagulation: Targeting Factor Xa

Thrombotic disorders remain a leading cause of morbidity and mortality worldwide, driving the demand for safer and more effective anticoagulants. Factor Xa (fXa), a critical serine protease in the coagulation cascade, has emerged as a prime target for the development of novel antithrombotic agents.

A notable success in this area is the development of 1,4-diazepane-based fXa inhibitors. The design of these molecules is predicated on the hypothesis that the flexible diazepane scaffold can effectively position key pharmacophoric elements within the active site of fXa. For instance, a novel series of fXa inhibitors was designed where the 1,4-diazepane moiety interacts with the S4 aryl-binding domain of the enzyme.[1]

One of the most potent compounds to emerge from these efforts is YM-96765 , which exhibits a remarkable fXa inhibitory activity with an IC50 of 6.8 nM.[1] This potent inhibition translates to effective antithrombotic activity in preclinical models, importantly, without a significant prolongation of bleeding time, a common and dangerous side effect of many anticoagulants.[1]

Table 1: Biological Activity of a Key 1,4-Diazepane-based Factor Xa Inhibitor

| Compound | Target | IC50 (nM) | Therapeutic Potential |

| YM-96765 | Factor Xa | 6.8 | Anticoagulant |

Neurodegenerative Disorders: Combating Amyloid-β Aggregation in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is considered a central pathogenic event in AD, making it a key therapeutic target.

The flexible 1,4-diazepane scaffold has been ingeniously employed to develop small-molecule inhibitors of Aβ aggregation. A library of 38 derivatives based on this scaffold was synthesized and evaluated for their ability to inhibit the aggregation of the two major Aβ isoforms, Aβ42 and Aβ40. The design strategy involved coupling various acid chlorides or carboxylic acids with the 1,4-diazepane core to explore a diverse chemical space.

These studies identified compounds with moderate to good inhibition of Aβ42 aggregation (32–52%) and even more potent inhibition of Aβ40 aggregation (53–77%).[2] Furthermore, some derivatives demonstrated a desirable dual inhibitory effect on both Aβ isoforms. Beyond simply inhibiting aggregation, lead compounds also exhibited significant neuroprotective potential, rescuing neuronal cells from Aβ42-induced cytotoxicity.[2] Importantly, these derivatives showed the potential to cross the blood-brain barrier, a critical requirement for any CNS-active drug.[2]

Table 2: Inhibitory Activity of Representative 1,4-Diazepane Derivatives on Amyloid-β Aggregation

| Derivative Type | Aβ42 Inhibition (%) | Aβ40 Inhibition (%) | Neuroprotective Effect |

| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | 32–52 | 53–77 | Significant |

| Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives | 31-50 | 60-63 | Significant |

Oncology: The Quest for Novel Anticancer Agents

The 1,4-diazepane scaffold has also been explored for its potential in cancer therapy. While much of the research in this area has focused on the broader class of 1,4-diazepines and benzodiazepines, some studies have highlighted the cytotoxic potential of 1,4-diazepane derivatives.

For example, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were designed and synthesized as potential anticancer agents.[3] These compounds were evaluated for their activity against the B-cell leukemic cell line, Reh. The carboxamide-containing derivatives generally showed better activity than their carbothioamide counterparts. Notably, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated good activity with an IC50 value of 18 µM.[3]

Another study on cyclohepta[b]thieno[2,3-e][1]diazepine derivatives, which contain a fused 1,4-diazepine ring system, identified compounds with potent antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 4.4-13 μg/mL.[4]

Table 3: Cytotoxicity of Representative 1,4-Diazepane and Fused-Diazepine Derivatives

| Compound | Cancer Cell Line | IC50 |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 µM |

| Cyclohepta[b]thieno[2,3-e][1][2]diazepine derivatives (compounds 7c, 7e, 7f) | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL |

Central Nervous System: Atypical Antipsychotic Potential

The 1,4-diazepane scaffold has also been investigated for its potential in developing atypical antipsychotic agents. Atypical antipsychotics typically exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile compared to older, typical antipsychotics.

Research in this area has led to the identification of a diazepane analog of the well-known antipsychotic haloperidol. The compound, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , displayed an interesting multi-receptor binding profile, with affinities for dopamine and serotonin receptor subtypes that were comparable or superior to several existing antipsychotic drugs.[5] In preclinical models, this compound showed efficacy similar to the atypical antipsychotic clozapine and, importantly, did not induce catalepsy, a predictor of extrapyramidal side effects in humans, at doses five times its effective dose.[5]

Synthetic Methodologies: Building the 1,4-Diazepane Core

The synthesis of the 1,4-diazepane scaffold is a critical aspect of developing novel derivatives. A variety of synthetic routes have been developed, often tailored to the desired substitution pattern. A general and versatile approach involves the reductive amination of a suitable diamine with a dicarbonyl compound or the cyclization of a linear precursor containing the requisite functionalities.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepane

This protocol outlines a representative synthesis of a key intermediate, 1-benzyl-1,4-diazepane, which can be further functionalized to generate a library of derivatives.

Materials:

-

N-Benzylethylenediamine

-

Ethyl acrylate

-

Ethanol

-

Sodium ethoxide

-

Diethyl ether

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Step 1: Michael Addition:

-

To a solution of N-benzylethylenediamine in ethanol, add ethyl acrylate dropwise at room temperature.

-

The reaction mixture is stirred for 24 hours.

-

The solvent is removed under reduced pressure to yield the crude Michael adduct.

-

-

Step 2: Dieckmann Condensation:

-

The crude adduct is dissolved in anhydrous toluene, and sodium ethoxide is added.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over sodium sulfate.

-

The solvent is evaporated to give the crude cyclic β-keto ester.

-

-

Step 3: Decarboxylation:

-

The crude β-keto ester is heated with aqueous hydrochloric acid to effect hydrolysis and decarboxylation.

-

The reaction mixture is then neutralized with sodium hydroxide and extracted with diethyl ether.

-

The combined organic extracts are dried and concentrated to afford the crude 1-benzyl-1,4-diazepan-5-one.

-

-

Step 4: Reduction:

-

To a suspension of lithium aluminum hydride (LAH) in anhydrous THF, a solution of the crude 1-benzyl-1,4-diazepan-5-one in THF is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.

-

The resulting precipitate is filtered off, and the filtrate is dried over sodium sulfate and concentrated under reduced pressure to yield 1-benzyl-1,4-diazepane.

-

-

Purification:

-

The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Caption: Synthetic workflow for 1-benzyl-1,4-diazepane.

Key Biological Assays: A Practical Guide

The evaluation of the biological activity of 1,4-diazepane derivatives is crucial for understanding their therapeutic potential. The following protocols outline standard assays used in the characterization of these compounds.

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

This assay is used to determine the inhibitory potency of compounds against Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and PEG)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Prepare a solution of Factor Xa in the assay buffer.

-

Prepare a solution of the chromogenic substrate in the assay buffer.

-

-

Assay:

-

To each well of the microplate, add the test compound solution (or vehicle control).

-

Add the Factor Xa solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37 °C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance over time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Caption: Workflow for the Factor Xa chromogenic inhibition assay.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ42)

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Aβ Monomers:

-

Dissolve the Aβ peptide in HFIP to disassemble any pre-existing aggregates.

-

Lyophilize the Aβ solution to remove the HFIP.

-

Resuspend the Aβ peptide in a suitable buffer to the desired final concentration.

-

-

Assay:

-

To the wells of the black microplate, add the Aβ monomer solution.

-

Add the test compound solution (or vehicle control) to the respective wells.

-

Add the ThT solution to all wells.

-

Incubate the plate at 37 °C with intermittent shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals over several hours or days.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The increase in fluorescence in the control wells indicates Aβ aggregation.

-

Compare the aggregation kinetics in the presence of the test compounds to the control to determine the extent of inhibition.

-

The percentage of inhibition can be calculated at a specific time point.

-

Sources

- 1. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of Novel Pharmaceutical Intermediates: A Case Study with Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

Abstract

Introduction: The Imperative of Solubility Profiling

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with critical data points. Among the most fundamental of these is solubility.[2] It dictates how a compound will behave in various chemical and biological environments, impacting everything from reaction kinetics in a synthesis flask to absorption in the human gut.

1.1 The Analyte: Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

The subject of this guide is a diazepane derivative featuring a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The phenyl substituent increases its lipophilicity, while the Boc group enhances its solubility in many organic solvents, making it a versatile intermediate for further chemical modification.[3][4] Understanding its solubility across a spectrum of organic solvents is paramount for its efficient synthesis, purification (e.g., selecting an appropriate recrystallization solvent), and use in subsequent reaction steps.

Chemical Structure:

-

Molecular Formula: C₁₆H₂₄N₂O₂

-

Molecular Weight: 276.38 g/mol

-

SMILES: C1(N(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2)C1)C

1.2 Why Solubility Governs Success in Drug Development

A comprehensive solubility profile is not an academic exercise; it is a predictive tool essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification to maximize yield and purity.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for processes like spray drying to generate amorphous solid dispersions.[5]

-

Bioavailability: While this guide focuses on organic solvents, the principles extend to understanding the aqueous solubility critical for oral drug absorption. Poor solubility is a leading cause of failure for promising drug candidates.[1]

Theoretical Principles of Solubility

At its core, solubility is the result of a dynamic equilibrium between a solute and a solvent. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as a powerful guiding principle, referring to the polarity of the materials involved.[6]

2.1 The Spectrum of Solvent Polarity

Solvents are broadly categorized based on their polarity, which arises from the electronegativity differences between their constituent atoms and their overall molecular geometry. This property is often quantified by parameters like the dielectric constant and dipole moment.[7]

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) These solvents have low dielectric constants and small or zero dipole moments. They readily dissolve nonpolar solutes through weak van der Waals forces.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)) These solvents possess large dipole moments and high dielectric constants but lack O-H or N-H bonds.[8] They cannot act as hydrogen bond donors but can accept them. Their polarity allows them to dissolve charged or polar species.[7]

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Acetic Acid) Characterized by the presence of O-H or N-H bonds, these solvents can act as both hydrogen bond donors and acceptors.[7] They are highly effective at solvating ions and polar molecules.

The interplay between a solute's functional groups and the solvent's characteristics determines the extent of dissolution.

Caption: Intermolecular forces guiding solubility.

2.2 Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:[9]

-

Thermodynamic Solubility: This is the equilibrium concentration of a solute in a solvent when excess solid is present and the system has been allowed to reach equilibrium over a sufficient period. It represents the true, stable solubility.[10] The shake-flask method is the gold standard for determining this value.[11]

-

Kinetic Solubility: This measures the concentration of a compound at the point it precipitates from a solution when added from a concentrated stock (e.g., DMSO). It's a high-throughput measurement often used in early discovery but can overestimate true solubility.[12]

This guide focuses exclusively on determining the more rigorous and definitive thermodynamic solubility .

2.3 The Influence of Temperature

Temperature significantly affects solubility. For most solids dissolving in a liquid solvent, the process is endothermic (absorbs heat). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thus increasing solubility.[13][14][15] Conversely, for exothermic dissolution processes, solubility decreases with increasing temperature.[16] Therefore, all solubility measurements must be performed at a constant, specified temperature.

Experimental Design for Solubility Profiling

A robust experimental design is the foundation of a reliable solubility profile. The workflow is designed to ensure that true thermodynamic equilibrium is achieved and that the final concentration is measured with high accuracy and precision.

Caption: Experimental workflow for solubility determination.

3.1 Materials & Equipment

-

Analyte: Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate (solid, purity >95%)

-

Solvents: HPLC-grade or equivalent purity (see Table 1)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps

-

Positive displacement pipette or calibrated glass pipettes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Benchtop centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes for standard preparation

-

3.2 Solvent Selection Rationale

The choice of solvents should span the full range of polarities to provide a comprehensive profile.

Table 1: Recommended Solvents for Profiling

| Solvent | Class | Polarity Index[17] | Dielectric Constant[17] | Purpose |

|---|---|---|---|---|

| Hexane | Nonpolar | 0.1 | 1.88 | Represents aliphatic hydrocarbons. |

| Toluene | Nonpolar | 2.4 | 2.38 | Represents aromatic hydrocarbons. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | Common, moderately polar process solvent. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Common ester-based solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Common ether-based solvent. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Ketone solvent, highly polar. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Highly polar, common in HPLC. |

| Isopropanol (IPA) | Polar Protic | 3.9 | 19.92 | Common alcohol solvent. |

| Ethanol | Polar Protic | 4.3 | 24.55 | Common alcohol solvent. |

| Methanol | Polar Protic | 5.1 | 32.70 | Highly polar alcohol solvent. |

Protocols for Solubility Determination

The following protocols are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

4.1 Protocol 1: Equilibrium Shake-Flask Method

This method is the definitive approach for determining thermodynamic solubility.[10][11]

-

Preparation: Label a separate glass vial for each solvent to be tested.

-

Weighing: Accurately weigh an excess amount of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate into each vial. "Excess" means enough solid should visibly remain at the end of the experiment (e.g., 10-20 mg).

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the designated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on a rotator or orbital shaker in a temperature-controlled chamber set to a standard temperature (e.g., 25 °C). Equilibrate for a minimum of 24 hours. Expert Tip: For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully draw the supernatant using a syringe. Causality Check: This step is critical to avoid aspirating any solid particles. Attach a syringe filter (0.22 µm) and dispense the clear, saturated solution into a clean HPLC vial. The filter removes any remaining micro-particulates.[19]

-

Dilution: Based on an estimated solubility, dilute the saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the HPLC method. Record the dilution factor accurately.

4.2 Protocol 2: Quantification by HPLC-UV

HPLC is the preferred analytical method due to its ability to separate the analyte from any potential impurities or degradants, ensuring only the compound of interest is quantified.[20][21]

-

Method Development (Generic Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 85% A / 15% B, ramp to 5% A / 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[22]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The phenyl group should provide strong UV absorbance.

-

Injection Volume: 10 µL

-

-

Standard Curve Preparation:

-

Prepare a primary stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected sample concentrations.[23]

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.

-

Inject the diluted samples from Protocol 1.

-

Ensure the peak area of the samples falls within the linear range of the standard curve.

-

Data Analysis and Presentation

-

Calculate Sample Concentration: Using the linear regression equation from the standard curve (y = mx + c), calculate the concentration of the analyte in the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor used in Protocol 1, Step 8.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

-

Tabulate Results: Organize the data in a clear, comparative table.

Table 2: Solubility Profile of Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate at 25 °C

| Solvent | Class | Solubility (mg/mL) | Solubility (mol/L) | USP Classification |

|---|---|---|---|---|

| Hexane | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |

| Toluene | Nonpolar | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Dichloromethane | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |

| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Tetrahydrofuran | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Freely soluble] |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Sparingly soluble] |

| Isopropanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Slightly soluble] |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

Interpretation and Application

The data in Table 2 provides actionable insights. A high solubility in solvents like dichloromethane or ethyl acetate suggests these are excellent candidates for reaction solvents. Moderate solubility in a solvent pair, such as toluene and hexane, where solubility drops significantly in the nonpolar component, points to a promising system for anti-solvent crystallization. Low solubility in protic solvents like isopropanol might indicate challenges for certain formulations but could be advantageous for precipitation steps. This comprehensive profile empowers the scientist to make informed, data-driven decisions, minimizing trial-and-error and accelerating the development timeline.

Conclusion

Determining the solubility profile of a novel compound like tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a foundational step in its chemical and pharmaceutical development. By adhering to a systematic approach grounded in the principles of thermodynamic equilibrium and employing robust analytical techniques like the shake-flask method with HPLC quantification, researchers can generate a reliable and comprehensive dataset. This guide provides the theoretical context, practical protocols, and interpretive framework necessary to execute this critical characterization, transforming a fundamental physicochemical property into a powerful tool for process optimization and rational formulation design.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Georgetown University. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

-

Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

Solubility. (n.d.). Purdue University. Retrieved from [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Universitat de Barcelona Dipòsit Digital. Retrieved from [Link]

-

How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5). IMPACT.ENGINEER. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

Shah, V. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). LibreTexts Chemistry. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Solubility and distribution. (2024, January 23). SlidePlayer. Retrieved from [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. Retrieved from [Link]

-

Solubility. (n.d.). Wikipedia. Retrieved from [Link]

-

Solubility Check in FaSSIF or FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Gravimetric method of analysis. (n.d.). SlideShare. Retrieved from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022, July 4). LibreTexts Chemistry. Retrieved from [Link]

-

Box, K., & Völgyi, G. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 175, 112760. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Ankara University. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scientific Research Publishing. Retrieved from [Link]

-

tert-Butyl 1,4-diazepane-1-carboxylate. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved from [Link]

-

General Gravimetric Analysis Procedure. (n.d.). Moodle. Retrieved from [Link]

- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.

-

HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

-

Handbook of Solubility Data for Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 3. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. raytor.com [raytor.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 14. Solubility [chem.fsu.edu]

- 15. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 16. Solubility - Wikipedia [en.wikipedia.org]

- 17. Solvent Physical Properties [people.chem.umass.edu]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. biorelevant.com [biorelevant.com]

- 23. pharmaguru.co [pharmaguru.co]

Stability of Boc-protected diazepanes under standard storage conditions

Executive Summary

Subject: tert-Butyloxycarbonyl (Boc)-protected diazepanes (homopiperazines). Criticality: High. These scaffolds are pivotal intermediates in medicinal chemistry (e.g., supramolecular ligands, CNS-active agents). Primary Risks: Acid-catalyzed deprotection, oxidative degradation of the free secondary amine (in mono-protected species), and hygroscopic hydrolysis. Operational Verdict: Boc-diazepanes exhibit moderate stability under ambient conditions but require strict exclusion of moisture and acidic vapors for long-term integrity. NMR analysis of these compounds is frequently misinterpreted due to rotameric broadening.

Part 1: Chemical Nature & Vulnerabilities[1]

To ensure stability, one must understand the molecular behaviors that compromise it. Boc-diazepanes present a dual-threat profile: the lability of the carbamate protecting group and the reactivity of the diazepane ring itself.

Acid-Catalyzed Cleavage (The Primary Threat)

The Boc group is designed to be acid-labile. It cleaves via an

-

Trigger: Exposure to trace acids (HCl vapors, acidic silica gel) or protic solvents with low pH.

-

Mechanism: Protonation of the carbonyl oxygen leads to the collapse of the tert-butyl ester.

-

Diazepane Specificity: Unlike linear amines, the 7-membered diazepane ring is basic. If stored as a free base (mono-Boc), it can scavenge atmospheric

to form carbamic acid salts, which may autocatalyze degradation in the presence of moisture.

Conformational Dynamics (The "False Positive" Instability)

Researchers often discard pure batches of Boc-diazepanes believing them to be degraded due to "messy" NMR spectra.

-

Phenomenon: The

bond has restricted rotation (partial double bond character). -

Observation: In 7-membered rings, ring inversion is slower than in piperazines. This results in distinct rotamers visible in

and -

Diagnostic: Broadened or split peaks are intrinsic to the molecule, not a sign of decomposition. Heating the NMR sample to

typically coalesces these peaks, confirming purity.

Oxidative Instability (Mono-Boc Variants)

If the diazepane is mono-protected (e.g., 1-Boc-1,4-diazepane), the N4 nitrogen is a secondary amine.

-

Risk: Secondary amines are prone to oxidation (N-oxide formation) and reaction with atmospheric aldehydes or ketones.

-

Visual Cue: Yellowing or browning of the oil/solid over time.

Part 2: Storage Protocols

The following protocols are self-validating systems designed to minimize the variables of heat, light, moisture, and pH.

Standard Storage Matrix

| Parameter | Short-Term (< 1 Month) | Long-Term (> 6 Months) | Rationale |

| Temperature | Minimizes thermal elimination of isobutylene. | ||

| Atmosphere | Sealed ambient | Argon/Nitrogen Overlay | Prevents oxidation of free amines and moisture ingress. |

| Container | Borosilicate Glass | Amber Vial + Parafilm | Amber glass blocks UV (preventing radical formation); Parafilm seals against humidity. |

| Desiccant | Optional | Mandatory | Prevents hydrolysis. Boc-diazepanes are often hygroscopic oils. |

| Physical State | Oil/Solid | Solid (if possible) | Oils have higher surface area for oxidation; convert to HCl salt if Boc is not required immediately (rare). |

Handling "Oily" Diazepanes

Many Boc-diazepanes (e.g., 1-Boc-homopiperazine) are viscous oils at room temperature.

-

Aliquoting: Do not store the bulk bottle at room temperature repeatedly. Aliquot into single-use vials under inert gas.

-

Solidification: If the compound is low-melting, store at

to keep it solid, significantly slowing diffusion-controlled degradation rates.

Part 3: Quality Control & Validation

Visualizing the Degradation Pathway

Understanding the breakdown allows for targeted analysis. The diagram below illustrates the acid-catalyzed pathway and the rotameric confusion.

Caption: Figure 1. Mechanistic distinction between irreversible acid-catalyzed degradation (red path) and reversible conformational rotamers (green path).

Experimental Validation Protocol (Accelerated Aging)

To validate the stability of a specific batch, use this rapid stress test.

Reagents:

-

Sample: 10 mg Boc-diazepane.

-

Solvent:

(neutralized over basic alumina to remove HCl traces). -

Standard: Dimethyl sulfone (Internal NMR standard).

Workflow:

-

Baseline: Dissolve sample + standard in

. Acquire -

Stress: Place a separate aliquot in an open vial at

and 75% Relative Humidity (simulated by a saturated NaCl chamber) for 24 hours. -

Analysis: Re-dissolve and acquire NMR.

-

Pass: Boc integral decreases by < 2%.

-

Fail: Appearance of new peaks at ~1.3 ppm (t-Butanol/Isobutylene byproducts) or loss of Boc integral.

-

Rotamer Check: If peaks are broad, heat NMR probe to

. If they sharpen, the sample is pure.

-

Part 4: Troubleshooting Decision Tree

Use this logic flow to assess batch quality before usage.

Caption: Figure 2. Quality Control Decision Tree for differentiating rotameric broadening from chemical degradation.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc acid-lability).

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. (Handling and storage classifications).

-

Royal Society of Chemistry. (2008).[2] Supplementary Information: NMR Rotamers in N-Boc Heterocycles. (Evidence of rotameric splitting in Boc-protected cyclic amines).

-

Key Organics. (2017). Safety Data Sheet: N-Boc-1,4-Diazepane Derivatives. (Storage recommendations: Cool, dry, tightly closed).[3]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines: Stability and Mechanism. (Mechanistic overview of acid sensitivity).

Sources

Advanced Pharmacophore Modeling of 7-Phenyl-1,4-Diazepane-1-Carboxylate Derivatives

The following guide is an advanced technical resource designed for medicinal chemists and computational toxicologists. It synthesizes established protocols with specific structure-activity relationship (SAR) insights relevant to the 7-phenyl-1,4-diazepane scaffold.[1]

Executive Summary & Chemical Space Rationale[1]

The 7-phenyl-1,4-diazepane-1-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 6-membered piperazine analogs due to its unique conformational entropy and vector exploration capabilities.[1]

While piperazines are rigid spacers, the 1,4-diazepane ring introduces a twist-boat flexibility that allows substituents (particularly at the C7 and N1 positions) to access hydrophobic sub-pockets often unreachable by rigid scaffolds.[1] This scaffold is central to the pharmacology of Dual Orexin Receptor Antagonists (DORAs) (e.g., Suvorexant intermediates) and Sigma-1 receptor modulators .[1]

Key Modeling Challenge: The primary bottleneck in modeling this scaffold is the "Conformational Explosion." The 7-membered ring possesses multiple low-energy minima (twist-chair, twist-boat) separated by low barriers (<5 kcal/mol).[1] A static pharmacophore model will fail; an ensemble-based dynamic model is required.

Computational Workflow: The Core Protocol

The following workflow prioritizes conformational sampling over simple feature mapping.

Diagram 1: The Diazepane Modeling Pipeline

This diagram outlines the critical path from ligand preparation to model validation, emphasizing the feedback loop required for flexible rings.[1]

Caption: Iterative workflow for modeling flexible 7-membered heterocycles. Note the feedback loop from Validation to Conformational Expansion to adjust energy cutoffs.

Step-by-Step Methodology

Phase A: Ligand Preparation & Stereochemistry

The 7-phenyl substitution introduces a chiral center. Biological activity is often stereoselective (e.g., Suvorexant utilizes a specific enantiomer).[1]

-

Protocol:

-

Generate both R and S enantiomers for all 7-phenyl derivatives.

-

Ionization: The N4 nitrogen is basic (pKa ~8-9).[1] Ensure it is protonated (positively charged) for Sigma-1 models, but consider the neutral state for Orexin models where it may act as a hydrogen bond acceptor.[1]

-

Force Field: Use OPLS4 or MMFF94s . Standard force fields often underestimate the penalty of eclipsing interactions in 7-membered rings.

-

Phase B: Conformational Analysis (The "Twist-Boat" Factor)

Unlike benzene rings, the diazepane ring is not planar.[1]

-

The Problem: A single energy minimization will likely trap the molecule in a local minimum that is not the bioactive conformation.

-

The Solution: Perform a Stochastic Conformational Search (Monte Carlo or Low-Mode MD).[1]

-

Energy Window: Set to 10-12 kcal/mol (higher than the usual 5 kcal/mol) to capture the high-energy "boat" forms often required for receptor binding.[1]

-

RMSD Cutoff: 0.5 Å (to retain subtle ring puckering variations).

-

Phase C: Pharmacophore Feature Definition

For 7-phenyl-1,4-diazepane-1-carboxylate, define the features based on the following SAR logic:

| Feature Type | Location on Scaffold | Chemical Logic (Interaction) |

| H-Bond Acceptor (HBA) | Carboxylate Carbonyl (C=O) | Interacts with Ser/Thr residues in the pocket.[1] |

| Hydrophobic (Hyd) / Aromatic (Ar) | 7-Phenyl Ring | Pi-stacking or Pi-cation interaction (critical for Sigma-1).[1] |

| Pos. Ionizable (PI) / H-Bond Donor | N4 Nitrogen (distal) | Salt bridge with Asp/Glu (common in GPCRs).[1] |

| Exclusion Volume | Ring Center | Prevents steric clash; defines the "hole" of the ring. |

Case Study: Optimization for Orexin Receptor (OX1R/OX2R)

In this scenario, we model the scaffold as an antagonist similar to Suvorexant.[2] The biological mechanism involves blocking the binding of the neuropeptide Orexin-A/B.[3]

Diagram 2: The Pharmacophore Hypothesis

This diagram visualizes the spatial arrangement of features required for high-affinity binding, derived from the 7-phenyl-1,4-diazepane template.[1]

Caption: 3-Point Pharmacophore Hypothesis. Distances are representative of the bioactive conformation found in crystal structures of diazepane-containing ligands.

Experimental Protocol for Validation